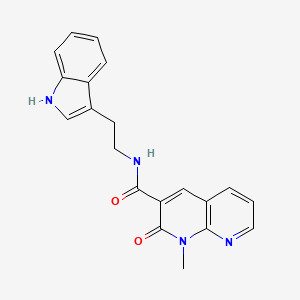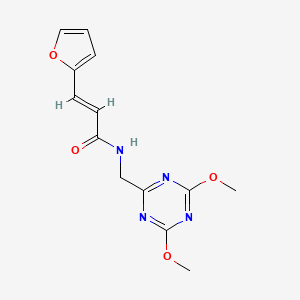
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Condensing Agent in Organic Synthesis
- Compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been used effectively as condensing agents. They facilitate the formation of amides and esters from carboxylic acids and amines, offering good yields under atmospheric conditions without the need for drying solvents. The simplicity and efficiency of these reactions make them practical for various synthetic applications (Kunishima et al., 1999).
Enantioselective Synthesis
- A study reports the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, followed by ene-reduction to produce (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi. This process involved an uncommon CN-bearing stereogenic center, demonstrating the potential of these compounds in enantioselective synthesis, which is vital for producing chiral molecules used in pharmaceuticals (Jimenez et al., 2019).
Crystal Structure Analysis
- Research has been conducted on the crystal structures of N-tosylacrylamide compounds, which are closely related to the queried compound. Such studies help in understanding the molecular conformation and intermolecular interactions, which are crucial for designing molecules with desired properties (Cheng et al., 2016).
Synthesis of Peptidomimetics
- Certain derivatives of this compound, like DMTMM, have been shown to be excellent for synthesizing sterically-hindered peptidomimetics. This application is significant in drug development, as peptidomimetics are used to mimic the structure and function of peptides (Shieh et al., 2008).
Polymer Chemistry
- These compounds have been utilized in the synthesis of novel functional acrylamides and their subsequent polymerization. Understanding the behavior of such acrylamides in polymerization can lead to the development of new materials with unique properties (Ling et al., 1999).
properties
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-19-12-15-10(16-13(17-12)20-2)8-14-11(18)6-5-9-4-3-7-21-9/h3-7H,8H2,1-2H3,(H,14,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVFIUFFMMTCCJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
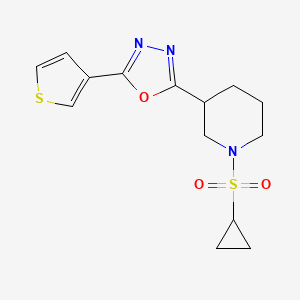
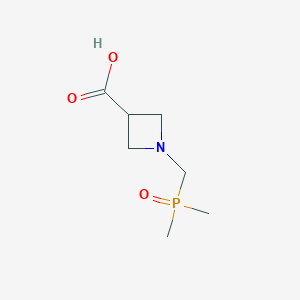
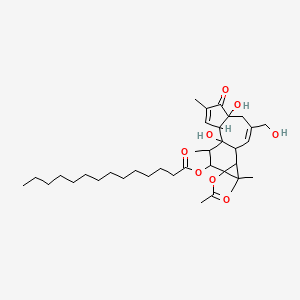

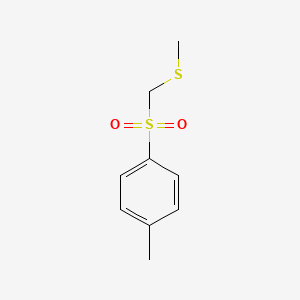
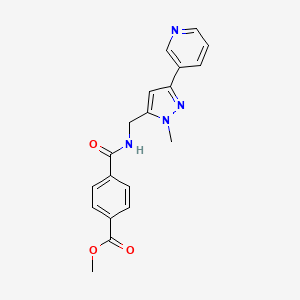
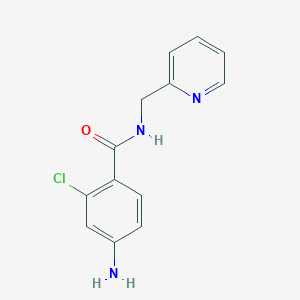
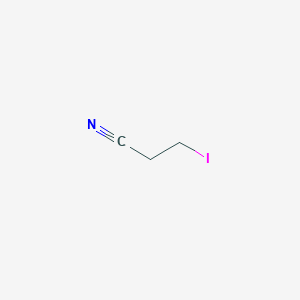
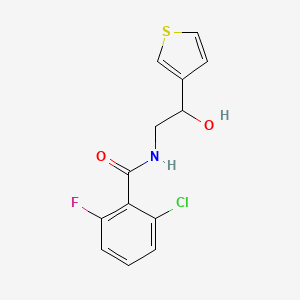
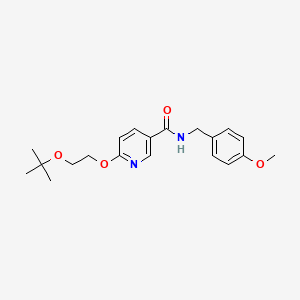
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
